molecular formula C12H9N3O5 B3916389 N'-benzoyl-5-nitro-2-furohydrazide

N'-benzoyl-5-nitro-2-furohydrazide

Cat. No. B3916389
M. Wt: 275.22 g/mol
InChI Key: NRILHXUEHSTWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzoyl-5-nitro-2-furohydrazide (BNFH) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biology. This compound belongs to the class of furohydrazides, which are known for their diverse biological activities. BNFH has been studied extensively for its ability to inhibit the growth of cancer cells and its potential use as a diagnostic tool in cancer research.

Mechanism of Action

The mechanism of action of N'-benzoyl-5-nitro-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. N'-benzoyl-5-nitro-2-furohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N'-benzoyl-5-nitro-2-furohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and regulation.
Biochemical and physiological effects:
Studies have shown that N'-benzoyl-5-nitro-2-furohydrazide can have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and inhibition of enzyme activity. N'-benzoyl-5-nitro-2-furohydrazide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-benzoyl-5-nitro-2-furohydrazide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in biological processes. However, N'-benzoyl-5-nitro-2-furohydrazide can also have non-specific effects on cell growth and proliferation, making it important to carefully control experimental conditions when using this compound.

Future Directions

There are many potential future directions for research on N'-benzoyl-5-nitro-2-furohydrazide, including the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Other potential applications include the use of N'-benzoyl-5-nitro-2-furohydrazide as a diagnostic tool in cancer research, as well as its potential use in the treatment of other diseases such as arthritis and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N'-benzoyl-5-nitro-2-furohydrazide and its potential applications in medicine and biology.

Scientific Research Applications

N'-benzoyl-5-nitro-2-furohydrazide has been extensively studied for its potential use in cancer research. Studies have shown that N'-benzoyl-5-nitro-2-furohydrazide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N'-benzoyl-5-nitro-2-furohydrazide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N'-benzoyl-5-nitrofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-11(8-4-2-1-3-5-8)13-14-12(17)9-6-7-10(20-9)15(18)19/h1-7H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRILHXUEHSTWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzoyl-5-nitro-2-furohydrazide
Reactant of Route 2
Reactant of Route 2
N'-benzoyl-5-nitro-2-furohydrazide
Reactant of Route 3
Reactant of Route 3
N'-benzoyl-5-nitro-2-furohydrazide
Reactant of Route 4
Reactant of Route 4
N'-benzoyl-5-nitro-2-furohydrazide
Reactant of Route 5
Reactant of Route 5
N'-benzoyl-5-nitro-2-furohydrazide
Reactant of Route 6
Reactant of Route 6
N'-benzoyl-5-nitro-2-furohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.